DL-2,3-Diphenylsuccinic acid anhydride

Description

Significance of Cyclic Anhydrides in Synthetic Strategy and Mechanistic Inquiry

Cyclic anhydrides are highly versatile and reactive intermediates in organic synthesis, primarily serving as powerful acylating agents. uni.lu Their utility stems from the electrophilic nature of the carbonyl carbons, which are susceptible to attack by a wide range of nucleophiles, including alcohols, amines, and phenols. This reactivity allows for the straightforward synthesis of esters and amides, which are fundamental linkages in numerous pharmaceuticals, polymers, and other functional materials. chemicalbook.com The formation of a carboxylic acid as a byproduct of these ring-opening reactions can also be synthetically useful.

The constrained ring structure of cyclic anhydrides, such as succinic or phthalic anhydride (B1165640), imparts specific reactivity and selectivity compared to their acyclic counterparts. researchgate.net This conformational rigidity is crucial in stereoselective reactions, where the anhydride can control the stereochemical outcome of a transformation. Furthermore, the anhydride functional group is a key component in the production of polymers and resins. nist.gov For instance, maleic anhydride is a cornerstone monomer in the synthesis of unsaturated polyester (B1180765) resins and a dienophile in Diels-Alder reactions, showcasing the broad utility of this class of compounds. researchgate.net

From a mechanistic standpoint, the study of reactions involving cyclic anhydrides provides valuable insights into nucleophilic acyl substitution. The kinetics and mechanisms of their reactions, such as the aminolysis or hydrolysis of the anhydride ring, have been subjects of detailed investigation. amanote.com These studies help elucidate the formation of tetrahedral intermediates and the factors governing reaction rates and pathways, contributing to a deeper fundamental understanding of organic reaction mechanisms. chemsrc.com

Historical Context of Diphenylsuccinic Acid Derivatives in Organic Synthesis

The study of phenylsuccinic acid and its derivatives has a notable history in organic chemistry, particularly in the fields of stereochemistry and the synthesis of biologically active molecules. Early research focused on the resolution of racemic mixtures of phenylsuccinic acid to obtain its enantiomerically pure forms. scbt.com These chiral building blocks have been utilized in the asymmetric synthesis of various compounds, including amines and antihistamines.

Cyclic derivatives of phenylsuccinic acid, such as imides, have also been investigated for their potential biological activities. Research dating back several decades has explored the synthesis of new phenylsuccinimide derivatives, evaluating them for properties such as anticonvulsant activity. cymitquimica.com This historical work laid the groundwork for understanding how the diphenylsuccinic scaffold could be incorporated into medicinal chemistry programs. The preparation of various esters, amides, and other derivatives from phenylsuccinic acid and its anhydride has been a subject of study for over a century, highlighting the long-standing interest in this class of molecules. scbt.com

Scope and Research Imperatives for DL-2,3-Diphenylsuccinic Acid Anhydride

While the broader class of diphenylsuccinic acid derivatives has a rich history, the specific research focus on this compound is more contemporary and targeted. A significant area of interest for this compound lies in polymer chemistry. It has been identified as a useful research chemical for the preparation of aromatic aliphatic copolyesters in a catalyst-free process. chemicalbook.com This application is of particular importance as the industry seeks more sustainable and efficient polymerization methods that avoid the use of potentially toxic metal catalysts. The incorporation of the bulky phenyl groups from the anhydride into a polyester backbone is expected to influence the polymer's thermal and mechanical properties, such as its glass transition temperature and rigidity.

The synthesis of this compound itself presents an interesting research avenue. One potential synthetic route involves the reaction of diphenylacetylene (B1204595) with carbon dioxide, offering a pathway that utilizes a readily available C1 source. scbt.com Further research is imperative to optimize such synthetic methods and explore the full potential of this anhydride as a monomer. Mechanistic studies into its polymerization reactions and the characterization of the resulting materials are crucial for developing new high-performance polymers. The stereochemical complexity of the anhydride (existing as DL/racemic and meso forms) also offers opportunities for creating polymers with distinct tacticities and properties, representing a key imperative for future research.

Chemical and Physical Properties

The following table summarizes key properties of this compound.

| Property | Value | Source |

| CAS Number | 101278-21-1 | chemicalbook.com |

| Molecular Formula | C₁₆H₁₂O₃ | uni.lu |

| Molecular Weight | 252.26 g/mol | |

| Physical Form | Solid | |

| InChIKey | UWDJRACNZVFLEC-UHFFFAOYSA-N | uni.lu |

| Predicted XlogP | 2.9 | uni.lu |

Note: Some data is based on predictions from computational models.

Predicted Spectroscopic Data

Mass spectrometry data can be predicted to assist in the identification of the compound and its fragments during analysis.

| Adduct | m/z |

| [M+H]⁺ | 253.08592 |

| [M+Na]⁺ | 275.06786 |

| [M+K]⁺ | 291.04180 |

| [M-H]⁻ | 251.07136 |

Source: Data predicted using computational methods. uni.lu

Structure

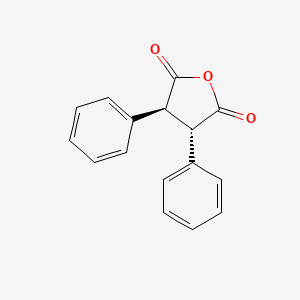

2D Structure

3D Structure

Properties

IUPAC Name |

3,4-diphenyloxolane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-15-13(11-7-3-1-4-8-11)14(16(18)19-15)12-9-5-2-6-10-12/h1-10,13-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWDJRACNZVFLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(C(=O)OC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-38-3, 101278-21-1 | |

| Record name | 2,5-Furandione, dihydro-3,4-diphenyl-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIPHENYLSUCCINIC ANHYDRIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Chemistry and Mechanistic Elucidation of Dl 2,3 Diphenylsuccinic Acid Anhydride

Nucleophilic Acyl Substitution Reactions

The chemical behavior of DL-2,3-diphenylsuccinic acid anhydride (B1165640) is dominated by nucleophilic acyl substitution. These reactions are facilitated by the electrophilic nature of the carbonyl carbons within the anhydride ring. Nucleophilic attack leads to the cleavage of a carbon-oxygen bond in the ring, resulting in the formation of a derivative of diphenylsuccinic acid.

Ring-Opening Reactions with Nucleophiles

The fundamental reactivity of DL-2,3-diphenylsuccinic acid anhydride is its ring-opening reaction when subjected to nucleophilic attack. This process involves the addition of a nucleophile to one of the carbonyl groups, forming a tetrahedral intermediate which subsequently collapses to break the anhydride linkage.

The reaction of this compound with alcohols results in the formation of monoesters of 2,3-diphenylsuccinic acid. This process, known as alcoholysis, typically requires heating the anhydride in the presence of an alcohol. The oxygen atom of the alcohol acts as the nucleophile, attacking a carbonyl carbon and leading to the opening of the anhydride ring. This yields a molecule containing both a carboxylic acid and an ester functional group. The reaction rate can be influenced by factors such as the steric hindrance of the alcohol and the use of acid or base catalysts.

Table 1: Examples of Monoester Formation

| Alcohol | Resulting Monoester |

|---|---|

| Methanol | Mono-methyl 2,3-diphenylsuccinate |

| Ethanol | Mono-ethyl 2,3-diphenylsuccinate |

The interaction of this compound with primary and secondary amines is a facile reaction that produces the corresponding amides. In this aminolysis reaction, the nitrogen atom of the amine attacks a carbonyl carbon, leading to ring-opening and the formation of a succinamic acid derivative, which possesses both an amide and a carboxylic acid group. This reaction is generally efficient and can often proceed at room temperature.

Table 2: Examples of Amide Synthesis

| Amine | Resulting Amide |

|---|---|

| Ammonia (B1221849) | 2,3-Diphenylsuccinamic acid |

| Aniline | N-Phenyl-2,3-diphenylsuccinamic acid |

This compound can be converted back to its parent dicarboxylic acid, DL-2,3-diphenylsuccinic acid, through hydrolysis. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons. The process can be catalyzed by either acid or base, which increases the rate of reaction compared to neutral conditions. Basic hydrolysis involves the hydroxide (B78521) ion as the nucleophile, while acid-catalyzed hydrolysis begins with the protonation of a carbonyl oxygen, enhancing its electrophilicity.

Beyond typical nucleophiles, the reactivity of this compound with other reagents has been explored. For instance, it can be used in the synthesis of lactams and other cyclic compounds through reactions like the Castagnoli–Cushman reaction. Furthermore, reactions with organometallic reagents could potentially lead to the formation of keto-acids, and reduction with hydride reagents can yield lactones. The outcomes of these reactions are highly dependent on the specific nucleophile and reaction conditions.

Pericyclic and Cycloaddition Reactions

While the chemistry of this compound is centered on nucleophilic acyl substitution, its participation in pericyclic and cycloaddition reactions is not a prominent feature. The electronic nature of the carbonyl groups in the anhydride ring generally does not favor concerted cycloaddition reactions. Additionally, the significant steric hindrance imposed by the two phenyl groups would likely make such reaction pathways energetically unfavorable.

Castagnoli-Cushman Reaction (CCR) with Imines

The Castagnoli-Cushman Reaction (CCR) is a powerful method for synthesizing substituted lactams through the reaction of a cyclic anhydride with an imine (or Schiff base). mdpi.comnih.gov This formal [4+2] cyclocondensation has been extensively studied for various anhydrides, including substituted succinic anhydrides like this compound. researchgate.netdntb.gov.ua The reaction provides a versatile route to polysubstituted γ-lactams, which are important structural motifs in medicinal chemistry. mdpi.comnih.gov The use of substituted anhydrides not only introduces structural diversity but can also confer synthetic advantages by stabilizing key intermediates. mdpi.com

The mechanism of the Castagnoli-Cushman reaction has been a subject of considerable debate over the years. mdpi.comnih.gov Early proposals included a concerted [4+2] cycloaddition pathway. researchgate.net However, more recent experimental findings and computational studies have largely discredited both the concerted and initial iminolysis-based mechanisms. mdpi.com The currently accepted mechanism for the CCR is a stepwise process. mdpi.comnih.gov This multi-step pathway better explains the observed reactivity and stereoselectivity across a range of anhydride and imine substrates. nih.govdaneshyari.com The elucidation of this mechanism has been crucial for developing reaction conditions that yield pure diastereomers and even enantiomerically pure products. mdpi.comnih.gov

| Mechanistic Pathway | Description | Current Status | Supporting Evidence/Rationale |

|---|---|---|---|

| Concerted [4+2] Cycloaddition | A pericyclic reaction where the imine and anhydride react in a single, concerted transition state. | Disfavored mdpi.comresearchgate.net | Does not fully account for observed stereochemical outcomes and the formation of certain byproducts. mdpi.com |

| Stepwise (Mannich/Acylation) | A two-step process involving an initial Mannich-type addition followed by an intramolecular acylation (ring closure). | Widely Accepted mdpi.comdaneshyari.com | Supported by computational studies, crossover experiments, and the isolation/trapping of key intermediates. nih.govnih.gov |

The widely accepted stepwise mechanism proceeds through two key stages. mdpi.comdaneshyari.com

Mannich-type Addition : The reaction initiates with the formation of an enolate from the anhydride. This enolate then undergoes a Mannich-type addition to the protonated imine (iminium ion). mdpi.comdaneshyari.com This step forms an open-chain intermediate containing both an amine and a carboxylic acid derived from the anhydride ring-opening. nih.gov The formation of this type of intermediate has been confirmed in related systems by trapping experiments. nih.gov

Intramolecular Acylation : Following the initial addition, the nitrogen atom of the intermediate amine attacks the carbonyl group of the carboxylic acid functionality. mdpi.com This intramolecular acylation step results in the closure of the five-membered lactam ring and formation of the final product. mdpi.comdaneshyari.com This pathway successfully explains the diastereoselectivity often observed in these reactions. nih.gov

The stereochemical outcome of the Castagnoli-Cushman reaction is significantly influenced by the steric and electronic properties of substituents on both the imine and the anhydride. mdpi.com In the case of this compound, the two phenyl groups play a critical role.

A detailed study by Cushman and Madaj on 3-phenylsuccinic anhydride and various Schiff bases revealed that both electronic and steric effects determine the stereochemistry of the resulting lactams. mdpi.com Electron-donating groups on the N-aryl ring of the imine were found to accelerate the reaction, while electron-withdrawing groups had the opposite effect. The stereochemical outcome is dictated by the relative stabilities of the transition states leading to the cis and trans diastereomers. The phenyl substituents on the anhydride backbone exert significant steric hindrance, which influences the approach of the imine and the conformation of the key Mannich-type intermediate, thereby directing the stereoselectivity of the ring-closing step. mdpi.com

Friedel-Crafts Acylations with Aromatic Substrates

Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction used to install an acyl group onto an aromatic ring, forming aryl ketones. science-revision.co.ukmasterorganicchemistry.com The reaction typically employs an acyl halide or a cyclic anhydride as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). science-revision.co.ukucalgary.ca

This compound can serve as the acylating agent in this transformation. The mechanism involves the following steps:

Formation of the Acylium Ion : The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, weakening the C-O-C bond and facilitating its cleavage to form a highly reactive, resonance-stabilized acylium ion. science-revision.co.ukucalgary.ca This electrophile is the key species that attacks the aromatic ring.

Electrophilic Attack : The π-electron system of the aromatic substrate acts as a nucleophile, attacking the electrophilic acylium ion. ucalgary.ca This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as a sigma complex or arenium ion.

Rearomatization : A base (often [AlCl₃X]⁻) removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. ucalgary.ca

A significant advantage of using anhydrides for acylation is that the resulting acyl group is electron-withdrawing, which deactivates the aromatic ring and prevents further substitution (polyacylation), a common issue in Friedel-Crafts alkylation. science-revision.co.uk The reaction can be carried out under various conditions, including solvent-free mechanochemical ball-milling, which presents a more environmentally friendly approach. nih.gov

| Component | Role in Reaction | Example |

|---|---|---|

| This compound | Acylating Agent (Source of Electrophile) | C₁₆H₁₂O₃ |

| Aromatic Substrate | Nucleophile | Benzene, Toluene (B28343), Biphenyl nih.gov |

| Lewis Acid | Catalyst (to generate acylium ion) | AlCl₃, FeCl₃ masterorganicchemistry.comnih.gov |

| Product | Aryl Ketone | A 4-oxo-2,3,4-triphenylbutanoic acid derivative |

Polymerization and Copolymerization Reactions

Cyclic anhydrides are important monomers in step-growth polymerization, particularly for the synthesis of polyesters and polyamides. The ring-opening polymerization of anhydrides with diols or diamines provides an efficient route to these classes of polymers.

Anhydride Reactivity in Aromatic Aliphatic Copolyester Formation

This compound is utilized as a monomer in the preparation of aromatic-aliphatic copolyesters. chemicalbook.com These materials combine the properties of both aromatic components (rigidity, thermal stability) and aliphatic components (flexibility, degradability). expresspolymlett.com The synthesis typically involves the polycondensation of the anhydride with one or more diols.

The reaction proceeds via the ring-opening of the anhydride by the hydroxyl groups of a diol. This initial reaction forms an ester and a carboxylic acid. The newly formed carboxylic acid can then react with another diol molecule, and the process continues, leading to the growth of the polymer chain. jmaterenvironsci.com The incorporation of the diphenylsuccinic moiety introduces bulky, rigid phenyl groups into the polymer backbone, which can significantly influence the final properties of the copolyester, such as its glass transition temperature (Tg), crystallinity, and mechanical strength. expresspolymlett.commdpi.com Research has shown that rac-trans-2,3-Diphenylsuccinic acid anhydride, specifically, is used in methods for preparing these copolyesters, sometimes even without a catalyst. chemicalbook.com The composition of such copolyesters can be controlled by the stoichiometry of the monomers in the initial reaction mixture. jmaterenvironsci.com

| Monomer Component | Type | Function & Impact on Polymer |

|---|---|---|

| This compound | Aromatic Anhydride | Introduces rigidity, aromaticity, and increased thermal stability (Tg) to the polymer backbone. expresspolymlett.com |

| Aliphatic Diol | Aliphatic Comonomer | Provides flexibility and influences crystallinity and degradability. Examples include ethylene (B1197577) glycol or 1,4-butanediol. expresspolymlett.com |

| Aromatic Diol (Optional) | Aromatic Comonomer | Further enhances thermal and mechanical properties. An example is Bis(2-hydroxyethylene) terephthalate (B1205515) (BHET). jmaterenvironsci.com |

Biopolymer and Bioplastic Synthesis via Copolymerization

The synthesis of biopolymers, particularly biodegradable polyesters, often involves the copolymerization of a cyclic anhydride with a suitable comonomer. In principle, This compound could serve as a monomer in such reactions to create novel bioplastics. The most common route for this would be through ring-opening copolymerization with an epoxide or through polycondensation with a diol.

For instance, the copolymerization with an epoxide like propylene (B89431) oxide would lead to the formation of a polyester (B1180765). This type of reaction typically requires a catalyst to proceed efficiently. mdpi.com The bulky phenyl groups on the succinic anhydride ring are expected to significantly influence the properties of the resulting polymer. Compared to polyesters derived from unsubstituted succinic anhydride, the incorporation of the diphenyl-substituted monomer would likely increase the polymer's glass transition temperature (Tg), making the resulting bioplastic more rigid and heat-resistant. The steric hindrance from the phenyl groups might also affect the rate of polymerization and the final molecular weight of the polymer.

Similarly, polycondensation with a diol, such as 1,4-butanediol, could yield a polyester. fraunhofer.de This reaction involves the formation of an ester linkage with the elimination of a small molecule, typically water. The properties of the resulting copolyester could be tailored by adjusting the ratio of the diphenylsuccinic acid anhydride to the diol.

The table below illustrates a hypothetical scenario of how the monomer feed ratio could influence the properties of a copolymer of this compound and a generic diol.

Table 1: Illustrative Properties of a Hypothetical Copolymer of this compound and a Diol

| Molar Ratio (Anhydride:Diol) | Hypothetical Number Average Molecular Weight (Mn) ( g/mol ) | Hypothetical Glass Transition Temperature (Tg) (°C) |

|---|---|---|

| 1:1 | 25,000 | 110 |

| 1:1.2 | 35,000 | 105 |

Mechanisms of Polymer Chain Growth and Termination

The mechanisms of polymer chain growth and termination in the copolymerization of This compound would depend on the chosen comonomer and catalyst system.

Chain Growth Mechanism:

In a ring-opening copolymerization with an epoxide, the chain growth typically proceeds via an anionic or coordination mechanism. The reaction is initiated by a nucleophile, which can be the conjugate base of an alcohol or a species generated from the catalyst.

Initiation: The initiator attacks the carbonyl carbon of the anhydride, leading to the opening of the ring and the formation of a carboxylate anion.

Propagation: This carboxylate anion then attacks a molecule of the epoxide, opening the epoxide ring and generating an alkoxide anion. This new alkoxide anion can then attack another molecule of the anhydride, and the process repeats, leading to the growth of the polymer chain. The alternating addition of the anhydride and epoxide monomers is a key feature of this propagation step.

In polycondensation with a diol, the chain growth occurs through a step-growth mechanism. The hydroxyl groups of the diol react with the anhydride to form ester linkages. This process continues, building up longer polymer chains.

Chain Termination Mechanism:

Polymer chain growth can be terminated by several mechanisms:

Chain transfer: A growing polymer chain can react with a solvent molecule, an impurity, or a deliberately added chain transfer agent. This terminates the growth of that particular chain but may initiate the growth of a new one.

Reaction with a terminating agent: The polymerization can be intentionally stopped by adding a substance, such as a monofunctional alcohol or acid, that reacts with the growing chain end to form a stable, non-reactive end group.

Spontaneous termination: In some cases, the growing chain ends may undergo side reactions that lead to their deactivation.

The choice of reaction conditions, including temperature, solvent, and catalyst, would be crucial in controlling both the chain growth and termination processes, thereby determining the final properties of the biopolymer.

Stereochemical Aspects of Dl 2,3 Diphenylsuccinic Acid Anhydride

Diastereomeric Considerations: dl- (racemic) vs. meso Forms

2,3-Diphenylsuccinic acid can exist as three stereoisomers: a pair of enantiomers and a meso compound.

Enantiomeric Pair (dl- or racemic mixture) : The enantiomers are designated as (2R,3R)-2,3-diphenylsuccinic acid and (2S,3S)-2,3-diphenylsuccinic acid. These molecules are non-superimposable mirror images of each other and are chiral. A 1:1 mixture of these two enantiomers is known as a racemic mixture, designated as (±)- or dl-2,3-diphenylsuccinic acid. Dehydration of this racemic acid yields DL-2,3-diphenylsuccinic acid anhydride (B1165640) (CAS 101278-21-1), which is itself a racemic mixture of the (2R,3R) and (2S,3S) anhydrides. libretexts.orgnih.gov These enantiomers possess identical physical properties except for their interaction with plane-polarized light and other chiral substances.

Meso Form : The third stereoisomer is (2R,3S)-2,3-diphenylsuccinic acid. nih.gov This molecule has a plane of symmetry and is therefore achiral, despite having two stereocenters. This is known as a meso compound. Due to its different spatial arrangement, the meso form is a diastereomer of both the (R,R) and (S,S) enantiomers. As a diastereomer, it has distinct physical properties (e.g., melting point, solubility) compared to the enantiomeric pair. researchgate.net

The structural differences between these stereoisomers are fundamental to understanding their separation and stereocontrolled reactions.

Chiral Resolution Methodologies for Enantiomeric Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.org This is crucial for obtaining enantiomerically pure compounds. For the corresponding diacid of DL-2,3-diphenylsuccinic acid anhydride, various resolution techniques have been explored.

Diastereomeric Salt Crystallization: This is a classic and widely used method for chiral resolution. libretexts.org It involves reacting the racemic acid with a single enantiomer of a chiral resolving agent, typically a chiral base if resolving an acid. This reaction converts the pair of enantiomers into a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. researchgate.net

A notable example is the resolution of racemic phenylsuccinic acid using the naturally occurring chiral amine, (-)-proline. researchgate.net The reaction forms two different diastereomeric salts: [(R,R)-phenylsuccinate]·[(-)-proline]₂ and [(S,S)-phenylsuccinate]·[(-)-proline]₂. These salts possess different solubilities, allowing one to crystallize out of the solution while the other remains dissolved, enabling their separation by filtration. researchgate.net After separation, the addition of a strong acid protonates the carboxylate, regenerating the pure enantiomer of the phenylsuccinic acid.

Chromatographic Methods: Modern chromatographic techniques offer efficient alternatives for enantiomeric separation. High-speed countercurrent chromatography (HSCCC) combined with biphasic chiral recognition has been successfully applied to resolve phenylsuccinic acid enantiomers. nih.gov This method uses chiral selectors dissolved in both the stationary and mobile phases to create a system that interacts differently with each enantiomer, leading to their separation. nih.govwikipedia.org

Interactive Table 1: Methodologies for Enantiomeric Separation of Phenylsuccinic Acid

| Methodology | Resolving Agent / Chiral Selector | Principle of Separation | Reference |

|---|---|---|---|

| Diastereomeric Salt Crystallization | (-)-Proline | Formation of diastereomeric salts with different solubilities, allowing for separation by fractional crystallization. | researchgate.net |

| Biphasic Chiral Recognition HSCCC | D-Isobutyl tartrate (in organic phase) | Differential partitioning of enantiomers between two liquid phases due to the formation of transient diastereomeric complexes with chiral selectors. | nih.gov |

Stereocontrol in Ring-Opening and Cycloaddition Reactions

The anhydride ring in this compound is a reactive functional group that can participate in various reactions, including ring-opening and cycloaddition. The stereochemistry of the starting anhydride significantly influences the stereochemical outcome of these reactions.

The diastereoselectivity of reactions involving 2,3-diphenylsuccinic anhydride can be highly dependent on the reaction conditions. Factors such as solvent, temperature, and the nature of catalysts or reactants can dictate which diastereomer of the product is formed preferentially.

In cycloaddition reactions, such as the annulation between 1,3-azadienes and anhydrides to form γ-lactams, stereocontrol is critical. Research has shown that highly reactive phenylsuccinic anhydride can undergo stereocontrolled pentannulation. princeton.edu The choice of solvent was found to be a key factor influencing the reaction's efficiency and selectivity. For instance, in one study, 2,2,5,5-tetramethyloxolane (TMO) was identified as a superior reaction medium compared to others like toluene (B28343) or THF, leading to the formation of predominantly one stereoisomer. princeton.edu Similarly, in the ring-opening copolymerization of other anhydrides, reaction parameters including temperature, reaction time, and the type of cocatalyst have a profound impact on the resulting polymer's microstructure. nih.gov

Interactive Table 2: Influence of Reaction Conditions on Stereoselectivity

| Reaction Type | Variable Parameter | Effect on Stereoselectivity | Example System | Reference |

|---|---|---|---|---|

| Cycloaddition (Annulation) | Solvent | The choice of solvent (e.g., TMO vs. toluene) can significantly alter reaction efficiency and diastereoselectivity. | 1,3-Azadienes and Phenylsuccinic Anhydride | princeton.edu |

| Ring-Opening Copolymerization | Temperature & Time | Reaction temperature and duration can affect the degree of side reactions and the stereoregularity of the polymer chain. | Styrene Oxide and various Anhydrides | nih.gov |

In chemical reactions with multiple stereochemical outcomes, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org

Kinetic control favors the product that is formed fastest (lowest activation energy). This is typical under irreversible conditions, such as low temperatures. libretexts.orglibretexts.org

Thermodynamic control favors the most stable product. This is achieved when the reaction conditions (e.g., higher temperatures, longer reaction times) allow for the reaction to be reversible, enabling the products to equilibrate and settle in the lowest energy state. libretexts.orgwikipedia.org

Epimerization is the process by which one stereocenter in a molecule containing multiple stereocenters is inverted. This process allows for the interconversion of diastereomers. In the context of 2,3-diphenylsuccinic acid derivatives, conditions that promote epimerization at one of the chiral carbons can lead to the thermodynamically more stable diastereomer. Generally, the trans (or dl-) diastereomer, where the bulky phenyl groups are on opposite sides, is sterically less hindered and thus thermodynamically more stable than the cis (or meso) isomer. If a reaction initially produces a mixture of diastereomers under kinetic control, applying conditions that facilitate epimerization can shift the product ratio to favor the more stable thermodynamic product. wikipedia.org Recent advances have even demonstrated selective epimerization strategies that can convert a more stable trans isomer into a less stable cis product through transient thermodynamic control using photocatalysis. princeton.edu

Chiral Recognition Phenomena in Supramolecular Chemistry

Chiral recognition is a fundamental process where a chiral molecule (a host or selector) interacts differently with the two enantiomers of another chiral molecule (a guest or selectand). nih.gov This principle is the basis for enantioselective separation and catalysis. The interaction relies on the formation of transient diastereomeric complexes held together by non-covalent forces, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. mdpi.com

For recognition to occur effectively, there must be a significant difference in the stability (Gibbs free energy) of the two diastereomeric complexes formed. A widely accepted concept for this is the "three-point contact model," which posits that at least three points of interaction are necessary between the chiral selector and the analyte for efficient discrimination. nih.gov

The separation of phenylsuccinic acid enantiomers using cyclodextrins is a prime example of chiral recognition in supramolecular chemistry. nih.gov Hydroxypropyl-β-cyclodextrin, a chiral macrocycle, acts as a host that can include one of the phenylsuccinic acid enantiomers within its hydrophobic cavity. The chiral environment of the cyclodextrin (B1172386) leads to a better fit and stronger binding with one enantiomer over the other, enabling their separation. researchgate.netnih.gov This selective binding is a clear demonstration of molecular-level chiral recognition.

Interactive Table 3: Chiral Recognition Systems for Phenyl-Substituted Acids

| Chiral Selector (Host) | Analyte (Guest) | Primary Non-Covalent Interaction | Application | Reference |

|---|---|---|---|---|

| Hydroxypropyl-β-cyclodextrin | Phenylsuccinic acid enantiomers | Inclusion complexation (hydrophobic and chiral interactions) | Chromatographic Separation (HSCCC) | nih.gov |

| D-Isobutyl tartrate | Phenylsuccinic acid enantiomers | Formation of transient diastereomeric complexes | Chromatographic Separation (HSCCC) | nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation and Mechanistic Probes

Spectroscopy is a cornerstone in the analysis of DL-2,3-diphenylsuccinic acid anhydride (B1165640), providing detailed insight into its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For DL-2,3-diphenylsuccinic acid anhydride, both ¹H-NMR and ¹³C-NMR are used to confirm the connectivity of atoms and to analyze the compound's conformation and relative configuration.

In ¹H-NMR spectroscopy, the protons on the carbon backbone adjacent to the carbonyl groups typically resonate in the 2.0-3.0 ppm region. libretexts.org The specific chemical shifts and coupling constants between the methine protons (the hydrogens attached to C2 and C3) are particularly sensitive to the molecule's dihedral angle, which defines the conformational preferences of the succinic anhydride ring and the orientation of the phenyl substituents. nih.gov By analyzing these parameters, researchers can deduce the predominant conformation of the molecule in solution. mq.edu.au

¹³C-NMR spectroscopy provides complementary information. The carbonyl carbons are highly deshielded and appear in the 160-180 ppm range. libretexts.org The exact chemical shift can be influenced by the conformation and the electronic environment. The carbons of the phenyl groups and the methine carbons also provide characteristic signals that complete the structural assignment. mdpi.com Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine through-space proximity of protons, further refining the conformational model of the anhydride in solution. mq.edu.au

Table 1: Representative NMR Data for Succinic Anhydride Derivatives

| Nucleus | Type of Carbon/Proton | Typical Chemical Shift (ppm) |

|---|---|---|

| ¹³C | Carbonyl (C=O) | 160 - 180 |

| ¹³C | Methine (C-H) | 45 - 60 |

| ¹H | Methine (C-H) | 2.5 - 4.5 |

Note: Specific shifts for this compound depend on the solvent and experimental conditions.

Infrared (IR) spectroscopy is highly effective for identifying functional groups, and it is particularly useful for studying the carbonyl groups in acid anhydrides. spectroscopyonline.com this compound, like other cyclic anhydrides, exhibits two distinct carbonyl (C=O) stretching bands. spectroscopyonline.com These arise from symmetric and asymmetric stretching vibrations of the two coupled carbonyl groups. spectroscopyonline.combaizgroup.org

For cyclic anhydrides, the lower-wavenumber peak is typically more intense. spectroscopyonline.com The positions of these bands are sensitive to ring strain and conjugation. The presence of the phenyl groups can influence the electronic distribution in the anhydride ring, slightly shifting the vibrational frequencies. These characteristic double peaks are a strong indicator of the anhydride functional group. spectroscopyonline.com IR spectroscopy is also a valuable tool for real-time reaction monitoring, for instance, by observing the disappearance of the anhydride peaks and the appearance of new peaks corresponding to ester or amide carbonyls during a ring-opening reaction.

Table 2: Characteristic IR Absorption Frequencies for Cyclic Anhydrides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Asymmetric C=O Stretch | 1870 - 1800 | Strong |

| Symmetric C=O Stretch | 1800 - 1740 | Stronger |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. wikipedia.org For this compound, single-crystal X-ray diffraction can unambiguously establish the relative configuration of the two stereocenters (C2 and C3). It can differentiate between the racemic (dl) form and the meso isomer.

Furthermore, when a chiral crystallization method is used or if the compound crystallizes in a chiral space group, X-ray crystallography can determine the absolute configuration (R or S) at each stereocenter. wikipedia.orglibretexts.org This technique provides a solid-state snapshot of the molecule's preferred conformation, revealing the precise spatial arrangement of the phenyl rings relative to the succinic anhydride core. This structural data is invaluable for understanding intermolecular interactions in the crystal lattice and for correlating solid-state structure with observed physical properties. researchgate.net

Circular Dichroism (CD) Spectroscopy for Chiral Anhydrides

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com While the DL- mixture of 2,3-diphenylsuccinic acid anhydride is racemic and thus CD-inactive, this technique is crucial for studying the individual enantiomers ((2R,3R) or (2S,3S)) if they are resolved from the mixture.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution Analysis

When this compound is used as a monomer in polymerization reactions, for example, in the synthesis of polyesters or polyamides, Gel Permeation Chromatography (GPC) is an essential analytical tool. lcms.cz GPC, also known as Size Exclusion Chromatography (SEC), separates polymer chains based on their hydrodynamic volume in solution. lcms.cz

By analyzing polymers synthesized from the anhydride, GPC provides critical information about the molecular weight distribution. mdpi.com Key parameters obtained from a GPC analysis include the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz A narrow PDI indicates a more uniform distribution of polymer chain lengths, which is often desirable for achieving specific material properties. GPC is therefore indispensable for quality control and for understanding how reaction conditions affect the outcome of polymerizations involving this compound. researchgate.net

Applications in Advanced Materials Science and Organic Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

DL-2,3-Diphenylsuccinic acid anhydride (B1165640) serves as a valuable starting material in the multi-step synthesis of intricate organic molecules. Its reactivity allows for the introduction of specific structural motifs, making it a crucial component in the chemist's toolbox.

Precursor for Advanced Building Blocks

The anhydride functionality of DL-2,3-Diphenylsuccinic acid anhydride makes it a reactive precursor for the generation of more complex molecular scaffolds. Through various chemical transformations, this compound can be converted into a range of derivatives that serve as advanced building blocks for the synthesis of pharmaceuticals and other fine chemicals. The phenyl substituents influence the stereochemical outcome of these reactions, allowing for the selective formation of desired isomers.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocyclic compounds are of immense importance in medicinal chemistry due to their diverse biological activities. This compound can be utilized as a starting material for the synthesis of certain nitrogen-containing heterocycles. For instance, its reaction with primary amines can lead to the formation of succinimide (B58015) derivatives. These reactions, often proceeding through the opening of the anhydride ring followed by cyclization, provide a pathway to substituted pyrrolidine-2,5-diones. The specific reaction conditions and the nature of the amine reactant can be varied to produce a library of structurally diverse heterocyclic compounds.

Engineering of Novel Polymeric Materials

The incorporation of this compound into polymer chains offers a strategy for developing high-performance materials with enhanced properties. The rigid and bulky nature of the diphenylsuccinic moiety can significantly impact the final characteristics of the resulting polymers.

Development of Thermally Stable Polymer Composites

The thermal stability of polymeric materials is a critical factor for their application in demanding environments. The introduction of aromatic units, such as the phenyl groups in this compound, into a polymer backbone can enhance its thermal resistance. While specific data on polymer composites derived from this particular anhydride is limited in publicly available literature, the general principle suggests that its incorporation could lead to materials with improved decomposition temperatures.

Enhancement of Mechanical and Thermal Stability in Polymers

The inherent rigidity of the this compound monomer can contribute to the mechanical and thermal stability of polymers. When this anhydride is used as a comonomer in polymerization reactions, the resulting polymer chains are less flexible, which can lead to higher glass transition temperatures (Tg) and improved modulus. This enhancement in stability is crucial for applications where materials are subjected to mechanical stress or high temperatures.

Design of Polyesters and Polyamides with Tailored Properties

This compound is a key monomer in the synthesis of specialized polyesters and polyamides. Through polycondensation reactions with diols and diamines, respectively, novel polymers with tailored properties can be designed. One notable application is in the preparation of aromatic aliphatic copolyesters without the need for a catalyst. chemicalbook.com The structure of the resulting polymer can be fine-tuned by selecting appropriate comonomers, leading to materials with specific solubility, thermal, and mechanical characteristics.

Table 1: Examples of Polymer Synthesis Utilizing Succinic Anhydride Derivatives

| Polymer Type | Monomers | Key Properties/Applications |

| Polyesters | Succinic anhydride, Diols | Biodegradable materials, drug delivery systems. nih.gov |

| Polyamides | Succinic anhydride derivatives, Diamines | High-performance fibers, engineering plastics. |

This table provides a general overview of polymer synthesis from succinic anhydride derivatives. Specific data for this compound is limited in the provided search results.

Applications in Surface Modification and Adhesion Enhancement

While specific studies detailing the use of this compound for surface modification are not widely available, the general reactivity of cyclic anhydrides suggests its potential in this area. Anhydrides like succinic anhydride are known to react with hydroxyl groups on surfaces such as cellulose (B213188) to form ester bonds. nih.govresearchgate.net This process can alter the surface properties, for example, by introducing carboxylic acid groups which can then be used for further functionalization or to improve adhesion. mdpi.com The bulky phenyl groups of this compound could potentially be used to introduce hydrophobicity or to create specific steric interactions at a material's surface.

Derivatization Reagent in Analytical Chemistry

In analytical chemistry, derivatization is a technique used to convert an analyte into a product with properties that are more suitable for a given analytical method, such as improving chromatographic separation or enhancing detector response. Acid anhydrides are a class of reagents used for the acylation of polar functional groups like alcohols and amines, which can make them more volatile for gas chromatography or improve their ionization in mass spectrometry. This compound has been noted for its use in proteomics research, where it can modify proteins through acylation. This modification can aid in the study of protein interactions and functions.

Computational and Theoretical Investigations of Dl 2,3 Diphenylsuccinic Acid Anhydride

Molecular Modeling and Conformational Analysis

Molecular modeling of DL-2,3-diphenylsuccinic acid anhydride (B1165640) is the first step in understanding its three-dimensional structure and the spatial arrangement of its atoms. The presence of two phenyl groups attached to the succinic anhydride core introduces significant conformational flexibility. The rotation around the C-C single bonds connecting the phenyl groups to the anhydride ring, as well as the puckering of the five-membered anhydride ring itself, gives rise to various possible conformers.

Computational studies on the parent succinic anhydride have shown that the five-membered ring is not perfectly planar. nih.gov For the diphenyl derivative, the interactions between the two phenyl rings and between the phenyl rings and the anhydride moiety are critical in determining the most stable conformations. Steric hindrance between the bulky phenyl groups plays a major role in dictating the preferred dihedral angles.

Conformational analysis typically involves a systematic search of the potential energy surface. This can be achieved through various computational methods, from molecular mechanics force fields to more accurate quantum mechanical calculations. The goal is to identify the global minimum energy conformer, which represents the most stable structure, as well as other low-energy conformers that may be present in equilibrium. The relative energies of these conformers determine their population distribution at a given temperature. While specific conformational analysis studies on DL-2,3-diphenylsuccinic acid anhydride are not abundant in the literature, analogies can be drawn from studies of similar sterically hindered molecules. The most stable conformer would likely adopt a structure that minimizes the steric clash between the phenyl groups, possibly arranging them in a pseudo-trans orientation relative to each other across the anhydride ring.

Table 1: Predicted Conformational Data for a Succinic Anhydride Analog (Note: This data is for a related succinic anhydride derivative and is presented for illustrative purposes to show the type of information generated from conformational analysis.)

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) | Key Interatomic Distances (Å) |

| Gauche | 0.00 | 60.5° | H...H: 2.45 |

| Anti | 1.25 | 178.2° | H...H: 3.10 |

| Eclipsed | 4.50 | 0.0° | H...H: 2.20 |

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide detailed information about the distribution of electrons within this compound, which is fundamental to understanding its reactivity.

Key aspects explored using DFT include the frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In studies of related compounds like 2,3-diaryl maleic anhydrides, DFT calculations have been used to determine the energies of these orbitals. jlu.edu.cn For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl rings, while the LUMO would likely be centered on the electron-withdrawing carbonyl groups of the anhydride ring. This distribution suggests that the compound could act as a nucleophile at the phenyl rings in certain reactions and as an electrophile at the carbonyl carbons.

DFT also allows for the calculation of molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. For this anhydride, the MEP would show negative potential around the carbonyl oxygen atoms and positive potential near the carbonyl carbon atoms, highlighting the sites for nucleophilic attack.

Elucidation of Reaction Mechanisms via Transition State Calculations

Computational chemistry, particularly using DFT, is instrumental in elucidating the detailed mechanisms of chemical reactions. This involves mapping the potential energy surface that connects reactants to products via a transition state. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur.

For reactions involving this compound, such as its hydrolysis to the corresponding dicarboxylic acid or its reaction with nucleophiles (e.g., aminolysis), transition state calculations can provide critical insights. For instance, in the aminolysis of succinic anhydride, computational studies have detailed the step-by-step process, including the formation of a tetrahedral intermediate. dntb.gov.ua

These calculations can determine the activation energy of a reaction, which is directly related to the reaction rate. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. For example, a computational study on the thermal decomposition of succinic anhydride identified a concerted fragmentation mechanism with a calculated energy barrier of 69.6 kcal/mol. nih.gov Similar calculations for this compound would reveal how the phenyl substituents influence the stability of transition states and, consequently, the reaction pathways and rates.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to confirm the structure of a compound. Methods like DFT can be used to calculate various spectroscopic properties for this compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts of a molecule. researchgate.net These predictions are based on the calculated magnetic shielding of each nucleus. By comparing the predicted spectrum with the experimental one, chemists can confidently assign the signals to specific atoms in the molecule. Predicted NMR spectra for the parent succinic anhydride are available in public databases. hmdb.cahmdb.ca

Vibrational (IR and Raman) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption bands observed in infrared (IR) and Raman spectra. Each calculated vibrational mode can be animated to visualize the atomic motions, aiding in the assignment of experimental spectral peaks to specific functional groups, such as the characteristic symmetric and asymmetric C=O stretching vibrations of the anhydride group.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Related Anhydride (Note: This table illustrates the typical correlation between calculated and observed data. Specific data for the title compound requires dedicated computational studies.)

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP) | Experimental Value |

| 13C NMR Chemical Shift (C=O) | 170.5 ppm | 168.8 ppm |

| 1H NMR Chemical Shift (CH) | 4.15 ppm | 4.02 ppm |

| IR Frequency (C=O stretch) | 1785 cm-1 | 1780 cm-1 |

| IR Frequency (C-O-C stretch) | 1240 cm-1 | 1235 cm-1 |

The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. For complex molecules, these computational tools are invaluable for interpreting intricate spectra.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

From the electronic structure data obtained through DFT calculations, various quantum chemical descriptors can be derived. These descriptors quantify different aspects of a molecule's reactivity and are useful in developing structure-reactivity relationships. A DFT study on alkenyl succinic anhydrides, for example, used these descriptors to characterize the reactivity of the synthesized compounds. chemicalbook.com

For this compound, these descriptors would include:

Ionization Potential (I): The energy required to remove an electron (approximated by -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated by -ELUMO).

Electronegativity (χ): The ability to attract electrons, calculated as (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. chemicalbook.com

Chemical Softness (S): The reciprocal of chemical hardness (1 / η).

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η). This descriptor is useful for predicting the electrophilic character of a molecule.

By calculating these descriptors, one can quantitatively compare the reactivity of this compound with other related compounds and predict its behavior in various chemical environments.

Future Research Directions and Outlook

Development of Novel Catalytic Systems for Stereoselective Transformations

The presence of two chiral centers in DL-2,3-Diphenylsuccinic acid anhydride (B1165640) makes it an intriguing target and potential tool for stereoselective synthesis. Future research is poised to explore its desymmetrization and kinetic resolution. The asymmetric alcoholysis of cyclic anhydrides is a powerful method for generating chiral monoesters, which are valuable synthetic intermediates. acs.org Designing new chiral organocatalysts or metal complexes for the enantioselective ring-opening of DL-2,3-Diphenylsuccinic acid anhydride could provide access to novel, highly functionalized chiral dicarboxylic acid derivatives.

Furthermore, the separated enantiomers or the meso form of 2,3-diphenylsuccinic acid could serve as chiral ligands for transition metal catalysts. The rigid backbone and the tunable electronic nature of the phenyl rings could impart high levels of stereocontrol in asymmetric reactions such as hydrogenations, cycloadditions, or cross-coupling reactions. Research into these applications would expand the toolbox of chiral ligands available to synthetic chemists.

Integration into Advanced Functional Material Platforms

The incorporation of this compound as a monomer into polymers is a promising direction for creating advanced functional materials. Polyanhydrides are known for their applications in drug delivery, and the synthesis of such polymers often involves the melt polycondensation of diacid monomers. chemicalbook.com Using this compound in such polymerizations could yield polyesters or polyanhydrides with unique properties. chemicalbook.com

The bulky and hydrophobic phenyl groups are expected to impart significant thermal stability, rigidity, and specific optical properties to the resulting polymer backbone. Future work should focus on:

Copolymerization: Synthesizing alternating copolymers with various comonomers to fine-tune material properties like glass transition temperature, solubility, and degradability. mdpi.com

High-Performance Polymers: Investigating the potential of these polymers as high-performance materials, leveraging the rigidity conferred by the diphenylsuccinate units.

Biodegradable Materials: Exploring the hydrolysis rates of the resulting polymers, as the steric hindrance from the phenyl groups could modulate degradation profiles for applications in controlled release systems.

Bio-Inspired Synthetic Methodologies and Bioconjugation

The reactivity of the anhydride functional group towards nucleophiles, such as the amine groups on lysine (B10760008) residues, makes it a prime candidate for bioconjugation. nih.govnih.gov Succinic anhydride is widely used to modify proteins, often to block trypsin cleavage sites at lysine or to solubilize proteins by introducing a negative charge. nih.gov

Future research can build upon this by using this compound as a novel bioconjugation reagent. The key research questions would be:

How do the phenyl groups affect the reactivity and selectivity of the anhydride towards protein nucleophiles?

Can the rigid, hydrophobic diphenylsuccinate core be used as a molecular scaffold to control the conformation of attached peptides or to act as a linker with defined spatial geometry?

Could this moiety be used to introduce a "molecular signature" for detection or to enhance binding interactions with other biological molecules?

This approach could lead to new antibody-drug conjugates, functionalized proteins with novel properties, or new probes for proteomics research. mdpi.com

Advanced Computational Simulations for Predictive Design

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to predict and understand the behavior of this compound before embarking on extensive experimental work. researchgate.net Future computational studies could focus on several key areas:

Reactivity and Mechanism: Modeling the reaction pathways for ring-opening with various nucleophiles to understand activation barriers and transition state geometries. acs.orgnih.gov This can help in designing optimal conditions for polymerization or bioconjugation reactions.

Spectroscopic Properties: Calculating theoretical spectroscopic data (NMR, IR, UV-Vis) to aid in the characterization of new derivatives and polymers. researchgate.net

Material Properties: Simulating the conformational preferences and bulk properties of polymers derived from this monomer to predict their thermal and mechanical characteristics.

Ligand Design: Modeling the coordination of the corresponding dicarboxylic acid with various metals to predict the stability and catalytic potential of the resulting complexes.

Public databases already contain some predicted data, such as collision cross-sections, which can serve as a starting point for more advanced simulations. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 253.08592 | 154.0 |

| [M+Na]⁺ | 275.06786 | 162.4 |

| [M-H]⁻ | 251.07136 | 165.0 |

| [M+NH₄]⁺ | 270.11246 | 171.3 |

| [M+K]⁺ | 291.04180 | 159.5 |

Data sourced from PubChem. uni.lu This data is computationally predicted and serves as a basis for further experimental and theoretical validation.

Exploration of Unconventional Reactivity Profiles

Beyond its conventional role as an acylating agent, the unique electronic and steric properties of this compound invite the exploration of unconventional reaction pathways.

Photochemical Reactions: The phenyl groups are chromophores, suggesting that the molecule could participate in photochemical reactions. Irradiation of similar compounds, like (E,E)-bis(benzylidene)succinic anhydride, leads to complex cyclization and rearrangement products. rsc.org Investigating the photochemistry of this compound could uncover novel light-induced transformations and provide access to complex polycyclic structures. youtube.comyoutube.com

Radical Reactions: The development of radical-mediated methods for synthesizing cyclic imides from cyclic anhydrides suggests that this compound could be a substrate for radical-based transformations. beilstein-journals.org Exploring its reactivity with various radical precursors could lead to new synthetic methodologies.

Mechanochemistry: Subjecting the solid-state anhydride to mechanical forces (ball-milling) could open up new reaction pathways that are inaccessible in solution, potentially leading to novel polymer structures or solid-state transformations.

By pushing the boundaries of its known reactivity, researchers can unlock the full synthetic potential of this intriguing molecule.

Q & A

Basic Questions

Q. What are the optimal reaction conditions for synthesizing DL-2,3-diphenylsuccinic acid anhydride?

- Methodological Answer : Synthesis can be optimized by adjusting molar ratios, catalyst type, and temperature. For analogous anhydrides like methacrylic anhydride, stoichiometric excess of one reactant (e.g., methacrylic acid to acetic anhydride at a 1:2 ratio) and catalysts like sulfuric acid or p-toluenesulfonic acid are effective. Reaction temperatures between 80–90°C and times of 30–60 minutes are typical for high yields (>95%) . ATR-FT-IR can monitor carbonyl peak shifts (1,750–1,820 cm⁻¹) to track anhydride formation .

Q. How can ATR-FT-IR spectroscopy characterize this compound?

- Methodological Answer : ATR-FT-IR is critical for tracking carbonyl (C=O) stretching vibrations. During synthesis, the anhydride’s carbonyl peak (~1,800 cm⁻¹) should emerge, while reactant peaks (e.g., carboxylic acid at ~1,700 cm⁻¹) diminish. Real-time 3D spectral analysis resolves intermediate phases and confirms reaction completion via peak stabilization .

Q. What stability considerations are essential for storing this compound?

- Methodological Answer : Anhydrides are moisture-sensitive. Store under inert gas (N₂/Ar) in sealed containers with desiccants (e.g., molecular sieves). Avoid exposure to bases or nucleophiles. Stability tests under varying humidity (20–80% RH) and temperature (4–25°C) can identify degradation thresholds using HPLC or TGA .

Q. How does solubility impact experimental design with this compound?

- Methodological Answer : Solubility in aprotic solvents (e.g., THF, DCM) facilitates reactions, while polar solvents (e.g., DMSO) may hydrolyze the anhydride. Pre-saturate solvents with dry molecular sieves. Solubility parameters (Hansen solubility) can predict compatibility. For example, analogous anhydrides like dimethylsuccinic anhydride show higher solubility in DCM than ethanol .

Q. What role does this compound play in acylation reactions?

- Methodological Answer : The anhydride acts as an acylating agent for alcohols, amines, or thiols. Use base catalysts (e.g., DMAP) to enhance nucleophilicity. Monitor acylation via NMR (e.g., disappearance of -OH/-NH peaks) or colorimetric assays (hydroxamate test). For NMR studies, acylation improves solubility and signal resolution .

Advanced Research Questions

Q. How to model reaction kinetics for this compound synthesis?

- Methodological Answer : Use batch reactor data to derive rate equations. For methacrylic anhydride, pseudo-first-order kinetics fit experimental rates. Activation energy (Eₐ) and Arrhenius parameters are calculated from rate constants at multiple temperatures. Validate models via computational tools (e.g., MATLAB/COMSOL) to predict yield under scaled conditions .

Q. What strategies enable enantioselective synthesis or resolution of this compound?

- Methodological Answer : Chiral chromatography (e.g., HPLC with amylose-based columns) or enzymatic resolution (lipases) can separate enantiomers. For racemic mixtures, co-crystallization with chiral selectors (e.g., L-proline) enhances diastereomeric excess. Solubility differences in chiral solvents (e.g., (R)-limonene) may also aid separation .

Q. How can computational chemistry predict this compound’s reactivity?

- Methodological Answer : DFT calculations (e.g., Gaussian, ORCA) model transition states and electron density maps. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. MD simulations assess solvent interactions and hydrolytic stability. Compare computed IR spectra with experimental data to validate structures .

Q. What advanced NMR techniques improve structural analysis of this compound derivatives?

- Methodological Answer : Use ¹³C DEPT NMR to distinguish carbonyl carbons. For dynamic processes (e.g., ring-opening), variable-temperature NMR tracks conformational changes. Acylation with isotopic labels (e.g., ¹³C-acetic anhydride) enhances signal assignment in complex matrices .

Q. How to resolve contradictions in spectral data for this compound?

- Methodological Answer : Discrepancies in FT-IR or NMR may arise from impurities or polymorphs. Cross-validate with orthogonal techniques:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.